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Compound Focus: 4-Oxononanoic acid

CAS No.: 6064-52-4
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Get Quote

Chemical Profile of 4-Oxononanoic Acid

The table below summarizes the core identifying information for 4-oxononanoic acid.

Property Description

Common Name 4-oxononanoic acid (also known as 3-caproyl propionic acid) [1]

Chemical Formula C₉H₁₆O₃ [1]

Average Mass 172.2240 Da [1]

Monoisotopic Mass 172.10994 Da [1]

IUPAC Name 4-oxononanoic acid [1]

SMILES CCCCCC(=O)CCC(O)=O [1]

InChI Key PRDIIROHTWNJDB-UHFFFAOYSA-N [1]

Classification Medium-chain keto acid [1]

Physical Properties Very hydrophobic, practically insoluble in water, and relatively neutral [1]
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NMR Spectroscopic Data

Predicted NMR Chemical Shifts

Since experimental chemical shifts were not found in the searched literature, the following table contains

predicted values for 4-oxononanoic acid, calculated for a water solvent (H₂O) [1]. These are useful for

preliminary identification but should be verified with an authentic standard.

Nucleus Predicted Chemical Shift (δ, ppm) Notes

¹³C
NMR

Information missing (carbon positions not

specified in search results)

Predicted values for various field strengths

(25-226 MHz) are available [1].

¹H NMR Information missing (proton positions not

specified in search results)

Predicted values for various field strengths

(100-900 MHz) are available [1].

Experimental Protocols for NMR Analysis

For conclusive identification and characterization of 4-oxononanoic acid, advanced 1D and 2D NMR

experiments are essential. Below are standard protocols for key techniques.

Sample Preparation

Solvent: Use a deuterated solvent (e.g., CDCl₃ or D₂O). The choice depends on the compound's
solubility [2].

Concentration: A typical concentration range for a 5 mm NMR tube is 2-20 mg dissolved in 0.6-0.7
mL of deuterated solvent.

Reference: Add a small amount of tetramethylsilane (TMS) as an internal chemical shift reference (δ
0.00 ppm), or use the residual protonated solvent peak.

1D ¹H NMR Experiment
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This is the fundamental experiment for proton analysis.

Pulse Sequence: Standard single-pulse experiment (e.g., zg on Bruker spectrometers).
Parameters: Set the pulse width to a 30-degree flip angle for quantitative analysis. The spectral width

should be at least 12-15 ppm. Acquire a sufficient number of scans to achieve a good signal-to-noise
ratio.

Processing: Apply an exponential window function (line broadening of 0.3-1.0 Hz) before Fourier
Transform. Manually phase the spectrum and calibrate the reference peak.

Total Correlation Spectroscopy (TOCSY)

A TOCSY experiment identifies all protons within a coupled spin system, making it ideal for identifying the

interconnected alkyl chain in 4-oxononanoic acid [3].

Purpose: To identify all protons that are part of the same coupled network, even if they are not

directly coupled [3].
Pulse Sequence: Utilize a homonuclear 2D sequence with an isotropic mixing period, such as

mlevphpr.2 (MLEV-17 based TOCSY) on Bruker spectrometers [3].
Key Parameters:

Mixing Time: A spin-lock period of 60-120 ms is typical. Longer times transfer magnetization
across more bonds but can lose signal due to relaxation [3].

Spin-Lock: Implemented using composite pulse sequences like DIPSI or MLEV-17 to suppress
chemical shift evolution during mixing [3].

The following diagram illustrates the through-bond connectivity information provided by a TOCSY

experiment compared to a basic COSY experiment.
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>TOCSY reveals couplings across an entire spin system, unlike COSY which only shows direct neighbors.

Nuclear Overhauser Effect Spectroscopy (NOESY)

A NOESY experiment provides information about protons that are close in space (through-space coupling),

which is critical for confirming stereochemistry and molecular conformation [4].

Purpose: To identify protons that are close to each other in space (typically < 5 Å), useful for
confirming molecular conformation and substituent effects [4].

Pulse Sequence: Standard noesyphpr pulse sequence for small molecules. For larger molecules or
viscous solutions, a Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is

preferable [4].
Key Parameters:

Mixing Time (tₘ): Should be set between half T1 and T1 (typically 300-800 ms for small
molecules) to achieve good sensitivity. Short mixing times are required for quantitative distance

measurements [4].
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Biological Context and Significance

Understanding the biological role of 4-oxononanoic acid can provide context for its analysis.

Natural Occurrence: It has been identified in the tobacco plant, Nicotiana tabacum [1].

Role as a Precursor: Research has confirmed that 4-oxononanoic acid is a direct precursor to γ-
nonalactone, a compound responsible for coconut and sweet aromas in wines. During fermentation,

the ketone group is reduced to an alcohol, leading to lactonization [5].
Connection to Lipid Peroxidation: 4-Oxononanoic acid is structurally related to 9-Oxononanoic
acid, which is a known product of linoleic acid autoxidation [6]. Furthermore, a highly reactive
derivative, 4-Oxo-2-nonenal (ONE), is a peroxidation product of omega-6 fatty acids. ONE can

modify proteins to form adducts like Nϵ-(4-oxononanoyl)lysine (ONL), which are implicated in
atherosclerosis and inflammation [7].

The following diagram illustrates the role of 4-oxononanoic acid in the formation of γ-nonalactone.

Linoleic Acid
(Putative Ultimate Precursor)

Lipoxygenation
(Partial Pathway) 4-Oxononanoic Acid via 4-oxononanoic acid Ketone Reduction 4-Hydroxynonanoic Acid Acid-Catalyzed

Lactonization
γ-Nonalactone

(Aroma Compound)

Click to download full resolution via product page

>Proposed biosynthetic pathway from linoleic acid to the aroma compound γ-nonalactone.

Key Takeaways for Researchers

Data Gap: Be aware that public resources lack experimental NMR values for 4-oxononanoic acid.

The predicted spectra are a starting point, but you must generate and interpret your own experimental
data for confirmation [1].

Multi-Technique Approach: Relying on 1D ¹H NMR alone is insufficient. Use a combination of ¹³C
NMR, TOCSY, and NOESY to fully assign the structure and confirm its identity.

Biological Relevance: This compound is not just a simple acid; it sits at the intersection of flavor
chemistry and the pathology of oxidative stress, making it a target for analysis in both food science

and biomedical research [5] [7].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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